molecular formula C17H18ClN5O B10887487 N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide

N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide

Cat. No.: B10887487
M. Wt: 343.8 g/mol
InChI Key: PGXPOKUKDKKVBB-UHFFFAOYSA-N
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Description

N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE is a complex organic compound that features a pyrazole ring system. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorinated pyrazole moiety, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methylbenzamide

InChI

InChI=1S/C17H18ClN5O/c1-11-6-4-5-7-15(11)17(24)20-16-12(2)21-23(13(16)3)10-22-9-14(18)8-19-22/h4-9H,10H2,1-3H3,(H,20,24)

InChI Key

PGXPOKUKDKKVBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(N(N=C2C)CN3C=C(C=N3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE typically involves multiple steps. One common approach is the condensation of 4-chloro-1H-pyrazole with a suitable aldehyde to form an intermediate, which is then reacted with 3,5-dimethyl-1H-pyrazole under controlled conditions. The final step involves the coupling of this intermediate with 2-methylbenzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can lead to the formation of reduced pyrazole derivatives .

Scientific Research Applications

N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE is unique due to its combination of a chlorinated pyrazole ring with a dimethyl-substituted pyrazole and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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